



Application Notes and Protocols for the Characterization of 4-Hydroxy-3-isopropylbenzonitrile

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Compound of Interest		
Compound Name:	4-Hydroxy-3-isopropylbenzonitrile	
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Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxy-3-isopropylbenzonitrile is a substituted aromatic compound with potential applications in pharmaceutical and agrochemical research as a synthetic intermediate. Accurate characterization of this molecule is crucial to confirm its identity, purity, and stability, which are critical parameters in drug discovery and development. These application notes provide detailed protocols for the analytical characterization of **4-hydroxy-3-isopropylbenzonitrile** using a suite of standard spectroscopic and chromatographic techniques.

Analytical Techniques and Predicted Data

The following sections detail the expected analytical data for **4-hydroxy-3-isopropylbenzonitrile** based on standard principles of spectroscopy and chromatography. This data can be used as a reference for the characterization of synthesized samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound.[1] For **4-hydroxy-3-isopropylbenzonitrile**, both ¹H and ¹³C NMR are essential for confirming the arrangement of protons and carbon atoms.



Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.0 - 11.0	Singlet (broad)	1H	Ar-OH
~7.5 - 7.6	Doublet	1H	Ar-H (ortho to CN)
~7.4 - 7.5	Doublet of Doublets	1H	Ar-H (ortho to Isopropyl)
~6.9 - 7.0	Doublet	1H	Ar-H (ortho to OH)
~3.2 - 3.4	Septet	1H	-CH(CH ₃) ₂
~1.2	Doublet	6H	-CH(CH ₃) ₂

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~160	С-ОН
~138	C-isopropyl
~133	Ar-CH (ortho to CN)
~130	Ar-CH (ortho to Isopropyl)
~120	C-CN
~118	C≡N
~115	Ar-CH (ortho to OH)
~27	-CH(CH ₃) ₂
~22	-CH(CH ₃) ₂

Mass Spectrometry (MS)



Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.[1]

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Predicted Fragment	Notes
161	[M] ⁺	Molecular Ion
146	[M - CH₃] ⁺	Loss of a methyl group from the isopropyl moiety. This is expected to be a major fragment.
134	[M - HCN]+	Loss of hydrogen cyanide.
118	[M - C ₃ H ₇] ⁺	Loss of the isopropyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[1]

Predicted FTIR Data



Wavenumber (cm ⁻¹)	Functional Group	Description
3500-3200	О-Н	Broad, strong absorption due to the hydroxyl group.[2][3]
3100-3000	C-H (sp²)	Aromatic C-H stretch.[4]
3000-2850	C-H (sp³)	Aliphatic C-H stretch from the isopropyl group.[2][3]
2260-2240	C≡N	Medium, sharp absorption characteristic of a nitrile group. [5]
1600-1475	C=C	Aromatic ring stretching.[4]
1300-1000	C-O	Carbon-oxygen stretch.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for determining the purity of a compound and for quantitative analysis. [1] Given that **4-hydroxy-3-isopropylbenzonitrile** is a polar aromatic compound, a reversed-phase HPLC method is appropriate.[6][7]

Proposed HPLC Method

18, 4.6 x 150 mm, 5 μm particle size
0.1% Formic Acid in Water; B: Acetonitrile
0% A / 30% B, hold for 10 min
0 mL/min
V at 254 nm
) μL
) °C
0



Experimental ProtocolsSample Preparation

- NMR: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to an NMR tube.
- MS (GC-MS): Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or methanol.
- FTIR (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- HPLC: Prepare a 1 mg/mL stock solution of the sample in the mobile phase (70:30 water:acetonitrile with 0.1% formic acid). Dilute as necessary to fall within the linear range of the detector.

NMR Spectroscopy Protocol

- Insert the prepared NMR tube into the spectrometer.
- Tune and shim the instrument to optimize the magnetic field homogeneity.
- Acquire a ¹H NMR spectrum using a standard pulse sequence.
- Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
- Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the peaks in the ¹H spectrum and reference both spectra (e.g., to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (GC-MS) Protocol

- Inject 1 μL of the prepared sample solution into the GC-MS system.
- The gas chromatograph will separate the components of the sample before they enter the mass spectrometer.



- The mass spectrometer will ionize the sample (typically using electron ionization) and separate the ions based on their mass-to-charge ratio.
- Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.

FTIR Spectroscopy Protocol

- Record a background spectrum of the clean ATR crystal.
- Place the sample on the ATR crystal and apply pressure to ensure good contact.
- Record the sample spectrum. The instrument software will automatically subtract the background spectrum.
- Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

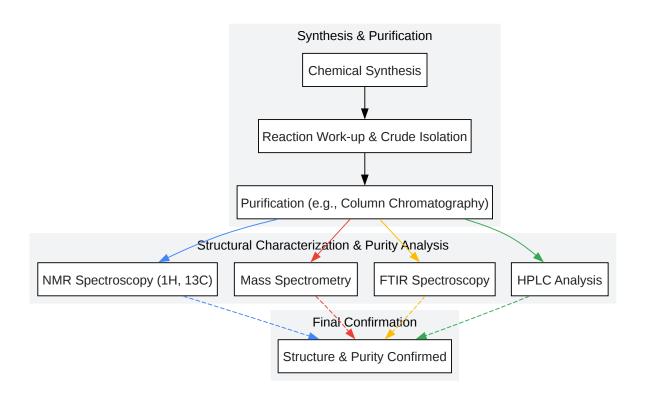
HPLC Protocol

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the prepared sample solution.
- Monitor the separation at the specified detection wavelength.
- The retention time of the main peak can be used for identification, and the peak area can be used for quantification and purity assessment.

Visualizations Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like **4-hydroxy-3-isopropylbenzonitrile**.[1][8]





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Caption: Workflow for Synthesis and Characterization.

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